Palladium(II) propionate

Catalog No.
S1900192
CAS No.
3386-65-0
M.F
C6H10O4Pd
M. Wt
252.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Palladium(II) propionate

CAS Number

3386-65-0

Product Name

Palladium(II) propionate

IUPAC Name

palladium(2+);propanoate

Molecular Formula

C6H10O4Pd

Molecular Weight

252.6 g/mol

InChI

InChI=1S/2C3H6O2.Pd/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2

InChI Key

ZVSLRJWQDNRUDU-UHFFFAOYSA-L

SMILES

CCC(=O)[O-].CCC(=O)[O-].[Pd+2]

Canonical SMILES

CCC(=O)[O-].CCC(=O)[O-].[Pd+2]

Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids

Application of Palladium Nanoparticles

Synthesis of Palladium-Based Nanomaterials

Catalyst for Organic Reactions

Synthesis of Palladium-Based Nanostructures

Catalyst for Cross-Coupling Reactions

Palladium(II) propionate is a coordination compound of palladium characterized by the chemical formula C6H10O4Pd\text{C}_6\text{H}_{10}\text{O}_4\text{Pd}. It consists of palladium ions coordinated with propionate ligands, which are derived from propionic acid. This compound is typically encountered as a red-brown solid and has gained attention due to its catalytic properties in organic synthesis.

, particularly as a catalyst in cross-coupling processes. It can facilitate reactions such as:

  • Suzuki Coupling: Involves the coupling of aryl or vinyl boronic acids with halides.
  • Heck Reaction: Enables the formation of alkenes through the coupling of aryl halides with alkenes.
  • Stille Reaction: Involves the coupling of organostannanes with halides to form carbon-carbon bonds.

In addition, palladium(II) propionate can undergo ligand exchange reactions, similar to other palladium(II) carboxylates, where it can be converted into different palladium complexes by reaction with other carboxylic acids or ligands .

Palladium(II) propionate can be synthesized through several methods:

  • Direct Reaction with Propionic Acid: A common method involves reacting palladium(II) acetate with propionic acid. The reaction typically requires heating at around 40 degrees Celsius for an extended period (approximately 24 hours), followed by removal of excess acid under vacuum .

    Example reaction:
    Pd OAc 2+2C3H6O2Pd C3H5O2)2+2CH3COOH\text{Pd OAc }_2+2\text{C}_3\text{H}_6\text{O}_2\rightarrow \text{Pd C}_3\text{H}_5\text{O}_2)_2+2\text{CH}_3\text{COOH}
  • Ligand Exchange: Palladium(II) acetate can also be treated with other carboxylic acids to yield various palladium carboxylates including palladium(II) propionate .

Palladium(II) propionate is primarily used in organic synthesis as a catalyst for various reactions, particularly those that form carbon-carbon bonds. Its applications include:

  • Catalyzing cross-coupling reactions essential in pharmaceuticals and material science.
  • Serving as a precursor to other palladium complexes used in catalysis .

Studies on the interactions of palladium(II) propionate with other compounds have shown its effectiveness in catalyzing various organic transformations. For instance, it has been involved in reactions where it facilitates the formation of complex organic molecules from simpler precursors, showcasing its utility in synthetic organic chemistry .

Palladium(II) propionate shares similarities with several other palladium carboxylates, including:

Comparison Table

CompoundFormulaUnique Characteristics
Palladium(II) PropionateC6H10O4PdEffective in cross-coupling reactions
Palladium(II) AcetateC4H6O4PdMore reactive; widely used as a general catalyst
Palladium(II) ButyrateC6H10O4PdSimilar structure; different reactivity profile
Palladium(II) BenzoateC7H5O2PdAromatic ligand influences catalytic behavior

Palladium(II) propionate is unique due to its specific applications in catalysis involving longer-chain carboxylates, which may influence reaction pathways and product distributions differently than its shorter-chain counterparts .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

Explore Compound Types